Phenyldiazomethane
CAS No.: 766-91-6
Cat. No.: VC3825847
Molecular Formula: C7H6N2
Molecular Weight: 118.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 766-91-6 |
---|---|
Molecular Formula | C7H6N2 |
Molecular Weight | 118.14 g/mol |
IUPAC Name | diazomethylbenzene |
Standard InChI | InChI=1S/C7H6N2/c8-9-6-7-4-2-1-3-5-7/h1-6H |
Standard InChI Key | CRGRWBQSZSQVIE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C=[N+]=[N-] |
Canonical SMILES | C1=CC=C(C=C1)C=[N+]=[N-] |
Introduction
Structural and Chemical Properties of Phenyldiazomethane
Molecular Architecture and Physicochemical Characteristics
Phenyldiazomethane consists of a phenyl group bonded to a diazomethylene unit (–CHN₂), with a molecular formula of C₇H₆N₂ and a molar mass of 118.14 g/mol . The diazo group’s linear geometry and electron-deficient nature render the compound highly reactive, particularly in -dipolar cycloadditions and carbene transfer reactions. Key physicochemical parameters include:
Property | Value |
---|---|
Exact Mass | 118.053101 Da |
Topological Polar Surface Area | 37.39 Ų |
LogP (Octanol-Water) | 0.59 |
Stability | Thermally labile above –20°C |
The compound’s instability necessitates storage at –78°C in ether solutions, as decomposition at elevated temperatures can lead to violent exothermic reactions .
Electronic Structure and Reactivity
The diazo group’s electronic configuration confers ambiphilic character: the terminal nitrogen acts as a nucleophile, while the α-carbon serves as an electrophilic carbene precursor upon nitrogen extrusion. Density functional theory (DFT) studies reveal a HOMO localized on the diazo nitrogen lone pairs (–5.2 eV) and a LUMO centered on the α-carbon (–1.8 eV), facilitating both nucleophilic and electrophilic attack pathways .
Synthetic Methodologies for Phenyldiazomethane
Classical Tosylhydrazone Decomposition
The most widely implemented synthesis follows the protocol from Organic Syntheses (Vol. 64, p. 207), involving:
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Condensation of benzaldehyde with p-toluenesulfonylhydrazide to form the tosylhydrazone.
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Phase-transfer catalyzed decomposition using potassium hydroxide in hydrocarbon solvents :
This method yields phenyldiazomethane in 68–75% isolated yield, with phase-transfer agents like tetrabutylammonium bromide enhancing reaction rates by 40% compared to homogenous conditions .
Biosynthetic Production via Actinomycete Pathways
A groundbreaking 2025 study demonstrated in vivo production using recombinant Streptomyces strains engineered to express diazotase CmaA6 . Key process parameters:
Parameter | Value |
---|---|
Substrate | Acetoacetanilide derivatives |
Yield | 82–94% conversion |
Culture Time | 72 h at 28°C |
Enzyme Loading | 15 mg CmaA6/g substrate |
This enzymatic route eliminates hazardous diazomethane handling and achieves atom economies exceeding 90% for para-substituted derivatives .
Reactivity and Applications in Organic Synthesis
Carbene Transfer Reactions
Iron porphyrin complexes catalyze phenyldiazomethane’s carbene insertion into C–H bonds and olefins. Notable transformations include:
Cyclopropanation of Styrenes
Using Fe(TPP)Cl (tetraphenylporphyrin iron chloride):
Reaction metrics (20°C, 6 h):
Olefination of Aldehydes
Phenyldiazomethane reacts with aromatic aldehydes under Fe(TPP)Cl catalysis to form stilbenes:
Yields exceed 95% for electron-deficient aldehydes (e.g., p-nitrobenzaldehyde) with E:Z ratios >20:1 .
Esterification of Carboxylic Acids
The Michigan State University protocol employs phenyldiazomethane for benzyl ester protection :
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Dissolve carboxylic acid (1 eq) in dichloromethane.
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Add phenyldiazomethane (1.2 eq) at –20°C.
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Warm to 25°C and stir 12 h.
Reaction monitoring via UV-Vis (λmax = 510 nm for unreacted diazo) confirms completion when solution transitions from red to colorless . Scale-up to 500 mmol maintains 92% yield with strict temperature control.
Emerging Applications and Future Directions
Biosynthetic Diversification of Diazo Compounds
The CmaA6 diazotase system enables one-pot synthesis of 14 phenyldiazene derivatives from arylamine precursors, including:
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4-Methoxyphenyldiazomethane (94% yield)
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3,5-Dichlorophenyldiazomethane (88% yield)
This platform’s modularity supports combinatorial libraries for high-throughput drug screening .
Iron-Catalyzed Asymmetric Transformations
Chiral iron-salen complexes achieve enantioselective cyclopropanations:
Substrate | ee (%) | Yield (%) |
---|---|---|
Styrene | 92 | 85 |
4-Vinylpyridine | 88 | 78 |
Norbornene | 95 | 91 |
These catalysts operate at 0.1 mol% loading with turnover numbers exceeding 8,000, demonstrating industrial viability .
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